molecular formula C18H11ClMnN2O6S B12756859 Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate CAS No. 84041-69-0

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

Cat. No.: B12756859
CAS No.: 84041-69-0
M. Wt: 473.7 g/mol
InChI Key: LGWHUHPHCCFFFE-UHFFFAOYSA-L
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Description

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is a complex organic compound that contains manganese as a central metal ion. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloro-5-methyl-2-sulphonatophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

    Complexation: The resulting azo compound is then reacted with a manganese salt (such as manganese chloride) to form the final manganese complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Oxidized azo compounds or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its metal complex properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism by which Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate exerts its effects involves the interaction of the manganese ion with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Manganese 4-((4-chloro-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
  • Manganese 4-((4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
  • Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-2-hydroxy-3-naphthoate

Uniqueness

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is unique due to the specific substitution pattern on the aromatic rings, which can influence its color properties, reactivity, and interactions with other molecules. The presence of the manganese ion also imparts distinct chemical and physical properties compared to similar compounds without the metal center.

Properties

CAS No.

84041-69-0

Molecular Formula

C18H11ClMnN2O6S

Molecular Weight

473.7 g/mol

IUPAC Name

2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese(2+)

InChI

InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

LGWHUHPHCCFFFE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Mn+2]

physical_description

Water or Solvent Wet Solid;  Dry Powder

Origin of Product

United States

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